3-(2,4-Difluorophenyl)benzaldehyde
Overview
Description
3-(2,4-Difluorophenyl)benzaldehyde is a chemical compound with the molecular formula C13H8F2O . It has a molecular weight of 218.2 .
Molecular Structure Analysis
The InChI code for 3-(2,4-Difluorophenyl)benzaldehyde is 1S/C13H8F2O/c14-11-4-5-12(13(15)7-11)10-3-1-2-9(6-10)8-16/h1-8H . The InChI key is JNUHPVIPVHFTRW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-(2,4-Difluorophenyl)benzaldehyde has a molecular weight of 218.2 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Catalytic Properties and Synthesis
Improved Synthesis and Catalytic Properties
Benzaldehyde derivatives are utilized in improving the synthesis and catalytic properties of compounds, such as in the case of metal-organic frameworks (MOFs). For instance, the catalytic properties of Cu3(BTC)2, a metal-organic framework, were explored for chemisorbed benzaldehyde, indicating its role in activating benzaldehyde for liquid phase cyanosilylation with reasonable yield and high selectivity (Schlichte, Kratzke, & Kaskel, 2004).
Photocatalysis for Benzaldehyde Synthesis
Graphitic carbon nitride modified through thermal, chemical, and mechanical processes serves as a metal-free photocatalyst for the selective synthesis of benzaldehyde from benzyl alcohol, showcasing the potential for environmentally friendly conditions in benzaldehyde synthesis (Lima, Silva, Silva, & Faria, 2017).
Oxidation Reactions
Selective Oxidation of Benzyl Alcohol
NiFe2O4 nanoparticles are presented as efficient and reusable catalysts for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions, highlighting the versatility of benzaldehyde derivatives in industrial applications (Iraqui, Kashyap, & Rashid, 2020).
Environmental Applications
Benzaldehyde Bioproduction
The bioproduction of benzaldehyde, utilizing Pichia pastoris in a two-phase partitioning bioreactor, demonstrates the application of benzaldehyde derivatives in the flavor industry and highlights the movement towards more sustainable production methods (Craig & Daugulis, 2013).
Sensing Applications
Luminescence Sensing
Lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been synthesized and show selective sensitivity to benzaldehyde-based derivatives, indicating potential applications in fluorescence sensors for chemical detection (Shi, Zhong, Guo, & Li, 2015).
Safety And Hazards
properties
IUPAC Name |
3-(2,4-difluorophenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-11-4-5-12(13(15)7-11)10-3-1-2-9(6-10)8-16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUHPVIPVHFTRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374243 | |
Record name | 3-(2,4-difluorophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Difluorophenyl)benzaldehyde | |
CAS RN |
728918-77-2 | |
Record name | 3-(2,4-difluorophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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